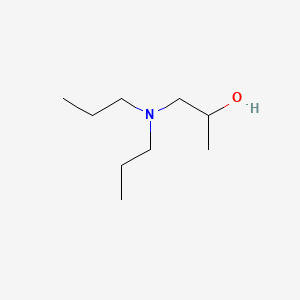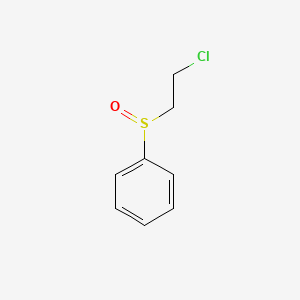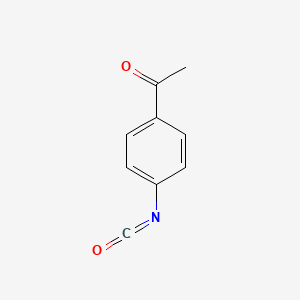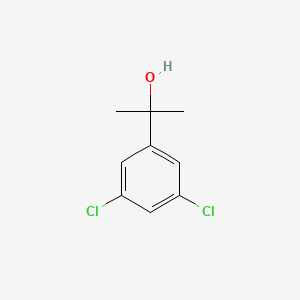
2-(3,5-二氯苯基)丙пан-2-醇
描述
2-(3,5-Dichlorophenyl)propan-2-ol, also known as 2,3,5-trichlorophenol, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular formula of C6H3Cl3O and a molecular weight of 215.45 g/mol. 2,3,5-trichlorophenol is a widely used intermediate in the synthesis of a variety of organic compounds, and is also used as a disinfectant, an insecticide, and a preservative.
科学研究应用
合成和结构分析
与 2-(3,5-二氯苯基)丙пан-2-醇相关的化合物的合成和表征一直是研究人员感兴趣的主题。例如,Salian 等人 (2018) 描述了查耳酮衍生物的合成、晶体结构和赫希菲尔德表面分析,强调了分子间相互作用在稳定晶体结构中的作用。这项工作强调了此类化合物在理解分子相互作用和设计具有特定性质的材料中的重要性 (Salian 等人,2018).
抗真菌应用
已经探索了 2-(3,5-二氯苯基)丙пан-2-醇衍生物的抗真菌特性,特别是针对念珠菌菌株。Lima-Neto 等人 (2012) 通过铜催化的叠氮化物-炔烃环加成合成了 1,2,3-三唑衍生物,展示了显着的抗真菌活性。这表明在开发新的抗真菌剂方面具有潜在应用 (Lima-Neto 等人,2012).
聚合引发剂
对相关化合物(如 1,5-二苯基戊-1,4-二炔-3-酮)的光致反应性的研究表明,这些化合物可以在丙пан-2-醇存在下作为自由基聚合的有效引发剂。Rosspeintner 等人 (2009) 的这项工作表明在聚合物化学中的应用,其中聚合的精确引发对于材料合成至关重要 (Rosspeintner 等人,2009).
生物柴油生产
Modi 等人 (2006) 研究了丙пан-2-醇在脂肪酶介导的酯交换反应中生物柴油生产中的应用。这项研究突出了使用丙пан-2-醇作为酰基受体在酶促制备生物柴油中的潜力,为传统方法提供了一种环保的替代方案 (Modi 等人,2006).
安全和危害
The safety data sheet for “2-(3,5-Dichlorophenyl)propan-2-ol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
作用机制
- Notably, no specific resistance mechanisms are currently known for this compound, and there is no cross-tolerance to antibiotics .
- In a carrier test, 70% 2-(3,5-Dichlorophenyl)propan-2-ol achieved a 5.4 log reduction in 30 seconds against Staphylococcus epidermidis even when cells were grown in a biofilm. Organic load (e.g., serum) may affect its efficacy .
- Low-level exposure (1–6%) can increase biofilm formation in Staphylococcus aureus, while 2% inhibits biofilm development in C. albicans .
- In biofilms, it can reduce microbial load, but its efficacy varies depending on the organism and conditions .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
2-(3,5-Dichlorophenyl)propan-2-ol plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been used as a reagent in the preparation of cyclic amide herbicides . The compound’s interaction with enzymes such as carbonyl reductases is particularly noteworthy. These enzymes catalyze the reduction of carbonyl compounds to their corresponding alcohols, and 2-(3,5-Dichlorophenyl)propan-2-ol serves as a substrate in these reactions . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex.
Cellular Effects
The effects of 2-(3,5-Dichlorophenyl)propan-2-ol on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, thereby affecting downstream pathways that regulate cell proliferation, differentiation, and apoptosis. Additionally, 2-(3,5-Dichlorophenyl)propan-2-ol has been shown to alter the expression of specific genes involved in metabolic processes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 2-(3,5-Dichlorophenyl)propan-2-ol exerts its effects through various mechanisms. One primary mechanism involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . For instance, its interaction with carbonyl reductases results in the reduction of carbonyl groups to alcohols. Additionally, 2-(3,5-Dichlorophenyl)propan-2-ol can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(3,5-Dichlorophenyl)propan-2-ol in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable when stored under appropriate conditions, such as being sealed in a dry environment at room temperature . Prolonged exposure to light and air can lead to its degradation, resulting in the formation of by-products that may affect its biological activity. In in vitro and in vivo studies, the long-term effects of 2-(3,5-Dichlorophenyl)propan-2-ol on cellular function have been observed, with some studies reporting changes in cell viability and metabolic activity over extended periods.
Dosage Effects in Animal Models
The effects of 2-(3,5-Dichlorophenyl)propan-2-ol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range results in significant biological responses, beyond which the effects plateau or become detrimental.
Metabolic Pathways
2-(3,5-Dichlorophenyl)propan-2-ol is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the compound’s excretion from the body. Additionally, 2-(3,5-Dichlorophenyl)propan-2-ol can affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 2-(3,5-Dichlorophenyl)propan-2-ol within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-(3,5-Dichlorophenyl)propan-2-ol within tissues is also affected by its lipophilicity, which determines its ability to cross cell membranes and reach target sites.
Subcellular Localization
The subcellular localization of 2-(3,5-Dichlorophenyl)propan-2-ol is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, 2-(3,5-Dichlorophenyl)propan-2-ol may be sequestered in the endoplasmic reticulum or lysosomes, affecting protein synthesis and degradation pathways.
属性
IUPAC Name |
2-(3,5-dichlorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJXTXRCENENLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8071697 | |
| Record name | Benzenemethanol, 3,5-dichloro-.alpha.,.alpha.-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8071697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68575-35-9 | |
| Record name | 3,5-Dichloro-α,α-dimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68575-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 3,5-dichloro-alpha,alpha-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068575359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, 3,5-dichloro-.alpha.,.alpha.-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanol, 3,5-dichloro-.alpha.,.alpha.-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8071697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


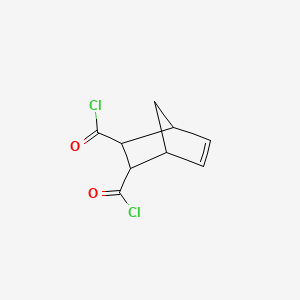

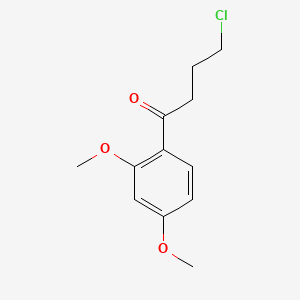

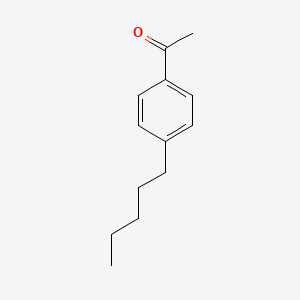

![{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid](/img/structure/B1345501.png)
